molecular formula C17H24O5 B591291 4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate CAS No. 681457-46-5

4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate

Cat. No. B591291
CAS RN: 681457-46-5
M. Wt: 308.374
InChI Key: QKUFZFLZBUSEHN-MCJOIMHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate is a useful research compound. Its molecular formula is C17H24O5 and its molecular weight is 308.374. The purity is usually 95%.
BenchChem offers high-quality 4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of VEGF-Mediated Activation of Src and FAK

1-O-Acetylbritannilactone has been found to inhibit VEGF-mediated activation of Src and FAK . This suggests that it could potentially be used in the treatment of diseases where VEGF-mediated pathways play a crucial role, such as in certain types of cancer.

Inhibition of LPS-Induced PGE2 Production and COX-2 Expression

The compound has been shown to inhibit LPS-induced PGE2 production and COX-2 expression . This indicates that it could have potential applications in the treatment of inflammatory conditions where these pathways are involved.

Inhibition of NF-κB Activation and Translocation

1-O-Acetylbritannilactone inhibits NF-κB activation and translocation . This suggests that it could be used in the treatment of diseases where the NF-κB pathway plays a significant role, such as in inflammation and cancer.

Role as a Metabolite

The compound has been identified as a metabolite , suggesting that it could be involved in various biological processes and could potentially be used in studies investigating these processes.

Role as an EC 1.14.13.39 (Nitric Oxide Synthase) Inhibitor

1-O-Acetylbritannilactone has been found to inhibit nitric oxide synthase (EC 1.14.13.39) . This suggests that it could have potential applications in the treatment of conditions where nitric oxide synthase plays a role, such as in certain neurological disorders and in inflammation.

Natural Product Found in Inula Britannica var Chinensis and Inula Japonica

1-O-Acetylbritannilactone is a natural product found in Inula britannica var chinensis and Inula japonica . This suggests that it could have potential applications in traditional medicine and could be used in studies investigating the medicinal properties of these plants.

Mechanism of Action

properties

IUPAC Name

4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9?,13-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUFZFLZBUSEHN-MCJOIMHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.